2-(Fmoc-amino)-3-(4-sulfophenyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-FMOC-PHENYLALANINE-4-SULFONIC ACID is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group attached to the amino group and a sulfonic acid group attached to the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected by reacting it with FMOC chloride in the presence of a base such as sodium carbonate or triethylamine.
Sulfonation: The protected phenylalanine is then subjected to sulfonation using reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfonic acid group at the para position of the phenyl ring.
Industrial Production Methods: Industrial production of (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to remove the sulfonic acid group or to modify the FMOC protecting group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deprotected phenylalanine or modified FMOC derivatives.
Substitution: Functionalized phenylalanine derivatives with various substituents.
Scientific Research Applications
(S)-FMOC-PHENYLALANINE-4-SULFONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used in solid-phase peptide synthesis as a protected amino acid building block.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It serves as a precursor in the synthesis of therapeutic peptides and peptidomimetics.
Industry: The compound is employed in the production of specialty chemicals and materials, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID primarily involves its role as a protected amino acid in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the FMOC group can be removed under mild basic conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
(S)-FMOC-PHENYLALANINE: Lacks the sulfonic acid group, making it less hydrophilic.
(S)-FMOC-TYROSINE: Contains a hydroxyl group instead of a sulfonic acid group, affecting its reactivity and solubility.
(S)-FMOC-TRYPTOPHAN: Features an indole ring, providing different electronic and steric properties.
Uniqueness: (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID is unique due to the presence of both the FMOC protecting group and the sulfonic acid group. This combination imparts distinct solubility, reactivity, and stability characteristics, making it particularly useful in specific peptide synthesis applications where these properties are advantageous.
Properties
Molecular Formula |
C24H21NO7S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoic acid |
InChI |
InChI=1S/C24H21NO7S/c26-23(27)22(13-15-9-11-16(12-10-15)33(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31) |
InChI Key |
KWAQABOTKLHIEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.